![molecular formula C13H14N4 B2824656 2,4,8,10-Tetramethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine CAS No. 1443-23-8](/img/structure/B2824656.png)

2,4,8,10-Tetramethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

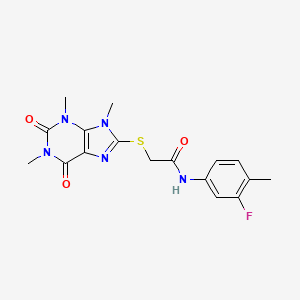

2,4,8,10-Tetramethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine is an organic fluorophore . It was synthesized in laboratories to act as a fluorescent reagent for the analysis of certain drugs . The fluorophore possesses a fluorescence at λ em 422 nm when excited at 328 nm .

Synthesis Analysis

The synthesis of 2,4,8,10-Tetramethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine involves reacting compounds 1a or 1b with acetylacetone in the presence of concentrated HCl . This method affords the compound in high yield percent and shorter reaction time compared to previously reported procedures .Molecular Structure Analysis

Elemental and spectral analyses were performed to approve the fluorophore structure . The structure of the compound was confirmed through these analyses .Chemical Reactions Analysis

The interaction between the studied drugs and the fluorophore was found to be quenching . The quenching mechanisms were studied and interpreted through the Stern–Volmer relationship . Moreover, the Stern–Volmer constants were calculated for the quenching interactions of both drugs .Physical And Chemical Properties Analysis

The compound is described as pale yellow crystals . It has a melting point of 191–192 °C . The IR (KBr) cm −1 values are 3040 (CH arom.), 2950 (CH aliph.), 1629 (C=C), 1596 (C=N) . The 1 HNMR (DMSO- d6) δ ppm values are 2.58 (s, 3H, CH 3), 2.63 (s, 3H, CH 3), 2.80 (s, 3H, CH 3), 2.81 (s, 3H, CH 3), 6.91 (s, 1H, pyridine proton), 7.32 (s, 1H, pyrimidine proton) .Aplicaciones Científicas De Investigación

Synthesis and Use in Tetraheterocyclic Systems

2,4,8,10-Tetramethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine has been used in the synthesis of various tetraheterocyclic systems. These systems were formed through cyclization processes involving primary amines, demonstrating the compound's utility in creating structurally diverse molecules (El-Essawy, 2010).

Anticancer Activities

Research has indicated the potential of pyrazolo[1,5-a]pyrimidines in anticancer applications. Specific derivatives synthesized through various chemical reactions showed significant cytotoxic activities against human cancer cell lines. This highlights the promise of this compound class in developing new anticancer agents (Hassan, Moustafa, & Awad, 2017).

Spectrofluorometric Sensing Applications

This compound has been employed as an organic fluorophore in the selective spectrofluorometric sensing of certain pharmaceuticals in preparations and biofluids. This application underlines its potential in analytical chemistry, particularly in drug analysis and biofluid monitoring (Talaat, Farahat, & Keshk, 2022).

Antimicrobial Activity

The compound has been part of studies exploring antimicrobial activities. Novel pyrazolo[1,5-a]pyrimidine derivatives demonstrated efficacy against various bacterial and fungal strains, suggesting their potential use as antimicrobial agents (Abdallah et al., 2018).

Propiedades

IUPAC Name |

4,6,11,13-tetramethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4/c1-7-5-8(2)14-12-11(7)13-15-9(3)6-10(4)17(13)16-12/h5-6H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKXJSBVYQKFLCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-([2,2'-bifuran]-5-ylmethyl)-2-chlorobenzamide](/img/structure/B2824573.png)

![2-(cyclopentylthio)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B2824576.png)

![[2-Oxo-2-(propan-2-ylamino)ethyl] 4-formylbenzoate](/img/structure/B2824579.png)

![N-(2-methoxybenzyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2824593.png)

![3-Chloro-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B2824595.png)